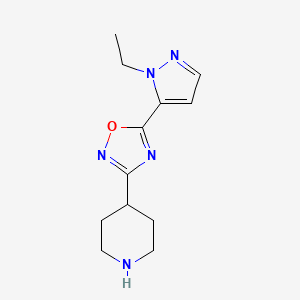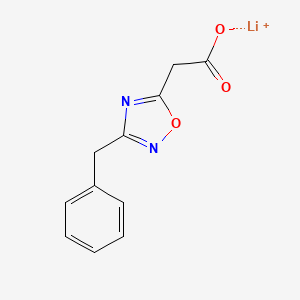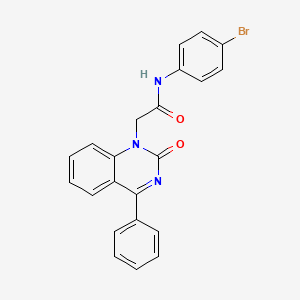
5-(2-Ethylpyrazol-3-yl)-3-piperidin-4-yl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(2-Ethylpyrazol-3-yl)-3-piperidin-4-yl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and an oxadiazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a piperidine ring, and an oxadiazole ring . The exact structure would need to be determined using spectroscopic methods .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, pinacol boronic esters, which are similar to the pyrazole ring in this compound, are known to undergo protodeboronation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific functional groups present in the molecule. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Aplicaciones Científicas De Investigación
Antimicrobial and Antiurease Activities
Research indicates that certain derivatives containing the 1,2,4-oxadiazole moiety, akin to "5-(2-Ethylpyrazol-3-yl)-3-piperidin-4-yl-1,2,4-oxadiazole", exhibit antimicrobial activity against various microorganisms. For instance, compounds synthesized through microwave-assisted synthesis, bearing oxadiazole and related heterocycles, showed good to moderate antimicrobial activity. Additionally, some of these compounds demonstrated antiurease and antilipase activities, highlighting their potential for diverse biological applications (Başoğlu et al., 2013).
Anticancer Potential
The synthesis and evaluation of propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole moiety have shown promising results as anticancer agents. These compounds have been tested against various cancer cell lines, exhibiting significant inhibitory activities, which suggests their potential use in cancer therapy (Rehman et al., 2018).
Antibacterial Activity
A number of synthesized compounds featuring the 1,3,4-oxadiazole nucleus, similar to the core structure of interest, were evaluated for their antibacterial properties. These studies have shown that such compounds can possess moderate to significant antibacterial activity, making them candidates for further development into antibacterial agents (Khalid et al., 2016).
Mecanismo De Acción
Target of Action
Pyrazole and oxadiazole derivatives have been known to interact with a variety of biological targets. For instance, pyrazole derivatives have been reported to possess diverse pharmacological effects including antiviral, anti-inflammatory, and anticancer activities .
Mode of Action
Many pyrazole derivatives are known to bind with high affinity to multiple receptors .
Biochemical Pathways
Without specific studies on “5-(2-Ethylpyrazol-3-yl)-3-piperidin-4-yl-1,2,4-oxadiazole”, it’s difficult to determine the exact biochemical pathways it affects. Pyrazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by its chemical structure and the presence of functional groups .
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-ethylpyrazol-3-yl)-3-piperidin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-2-17-10(5-8-14-17)12-15-11(16-18-12)9-3-6-13-7-4-9/h5,8-9,13H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFHBBHNIRPGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2555626.png)

![3-[3-(1-Aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid;hydrochloride](/img/structure/B2555628.png)
![4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde](/img/no-structure.png)
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2555630.png)

![2-(2-ethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2555635.png)

![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2555639.png)

![2-Fluoro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]pyridine-4-carboxamide](/img/structure/B2555644.png)

